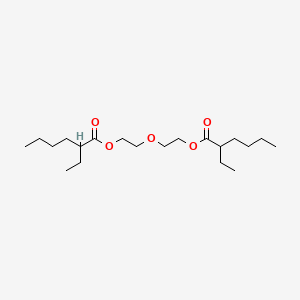
Dicyclohexyldimethyltin
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Structure and Properties
- Dicyclohexyltin(IV) bis(2-pyridylthiolate) shows a unique molecular structure, described as a distorted tetrahedron based on carbon-tin and sulfur-tin bonds. This compound's structure was elucidated using spectroscopic methods, including Mossbauer, H-1, C-13, and Sn-119 NMR, and FAB mass spectrometry. Its antitumor activity against human tumor cell lines is notable, with ID50 values comparable to cis-platin (Bouâlam et al., 1992).
Analytical Applications
- Tricyclohexyltin hydroxide (cyhexatin), widely used as an acaricide, can be analyzed using electrothermal atomic absorption spectrometry with Zeeman background correction. This study proposed simple methods for the preparation and analysis of total and organic Sn, showing the method's validity through sensitivity, detection power, and reproducibility (Giordano et al., 1994).
Synthesis of Derivatives
- [ (Phenyldimethylsilyl) methyl] dicyclohexyltin dithiophosphates have been synthesized, with IR, NMR(1H, -13C, 119Sn), and MS data indicating these compounds are four-coordinated. Bioassay tests revealed these compounds possess highly miticidal activity (Xie Qing, 1994).
Crystal Structure
- The crystal and molecular structure of dicyclohexyltin dichloride has been characterized, revealing an orthorhombic space group and a one-dimensional polymer structure formed by linking sub-units via chlorine atoms. This research provides detailed insights into the compound's physical characteristics (Molloy et al., 1985).
Cytotoxicity in Medical Research
- Dicyclohexyltin compounds have been evaluated for cytotoxicity against human leukemia cell lines. Two specific compounds showed significant cytotoxic effects, indicating potential in cancer research and treatment (Kamaludin et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
dicyclohexyl(dimethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11.2CH3.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFVDKVUPVYTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C1CCCCC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189047 | |
| Record name | Dicyclohexyl(dimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyldimethyltin | |
CAS RN |
35569-06-3 | |
| Record name | Dicyclohexyl(dimethyl)stannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035569063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclohexyl(dimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















